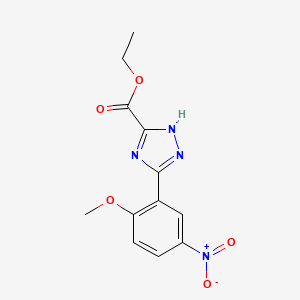
2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a phenolic structure with a methoxy group and a nitrophenyl-triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and nitriles. The phenolic and methoxy groups are introduced through electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can be employed.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials and coatings .
作用機序
The mechanism of action of 2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The nitrophenyl-triazole moiety is crucial for its biological activity, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-Methoxy-4-nitrophenyl isothiocyanate
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness
2-Methoxy-4-(3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to its combination of a phenolic structure with a nitrophenyl-triazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C15H12N4O4 |
|---|---|
分子量 |
312.28 g/mol |
IUPAC名 |
2-methoxy-4-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C15H12N4O4/c1-23-13-8-10(4-7-12(13)20)15-16-14(17-18-15)9-2-5-11(6-3-9)19(21)22/h2-8,20H,1H3,(H,16,17,18) |
InChIキー |
HWSCWQGORWJHIL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



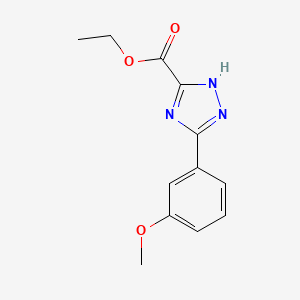
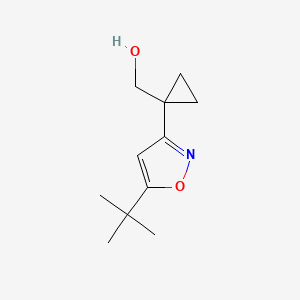
![1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796546.png)
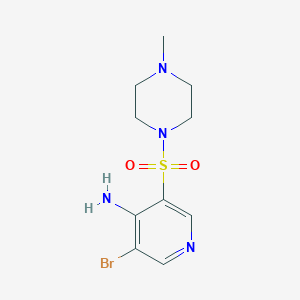




![3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11796588.png)
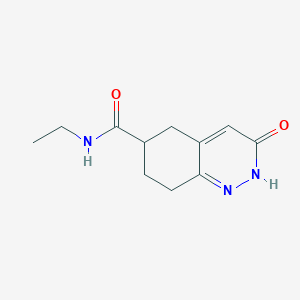
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B11796598.png)

